5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride
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Overview
Description
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C8H12ClN3 and its molecular weight is 185.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold that can efficiently explore the pharmacophore space due to sp3-hybridization .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological profiles .
Action Environment
It is known that the stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can influence the biological activity of compounds with a pyrrolidine ring .
Biochemical Analysis
Biochemical Properties
5-(Pyrrolidin-2-yl)pyrimidine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of carbonic anhydrase isoenzymes, which play a crucial role in maintaining pH balance and ion transport within cells . By inhibiting these enzymes, this compound can alter cellular homeostasis, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. The binding interactions often result in enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular function and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular homeostasis and function, which may be attributed to its interaction with key enzymes and proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications. Studies in animal models have provided valuable insights into the dosage-dependent effects of this compound, highlighting the importance of careful dosage optimization.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of carbonic anhydrase isoenzymes, which are critical for maintaining metabolic homeostasis . By modulating these enzymes, this compound can influence the levels of key metabolites, such as bicarbonate and carbon dioxide, thereby affecting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within cells can influence its interaction with enzymes and other biomolecules, thereby affecting its overall biological activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the mitochondria or nucleus, can influence its interaction with key biomolecules and its overall biological effects.
Properties
CAS No. |
1332529-25-5 |
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Molecular Formula |
C8H12ClN3 |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-pyrrolidin-2-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-8(11-3-1)7-4-9-6-10-5-7;/h4-6,8,11H,1-3H2;1H |
InChI Key |
HWUCUZJXRUDYFO-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=CN=CN=C2.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=CN=CN=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.